Home > Products > Screening Compounds P60883 > Atracurium dioxalate
Atracurium dioxalate -

Atracurium dioxalate

Catalog Number: EVT-7953321
CAS Number:
Molecular Formula: C53H68N2O16
Molecular Weight: 989.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Atracurium dioxalate is synthesized from tetrahydropapaverine, which is a precursor in the synthesis of various isoquinoline derivatives. The compound is classified as a neuromuscular blocking agent, specifically an intermediate-acting non-depolarizing muscle relaxant. Its primary therapeutic use is in facilitating intubation and providing muscle relaxation during surgery .

Synthesis Analysis

Methods and Technical Details

The synthesis of atracurium dioxalate involves several key steps:

  1. Starting Materials: The synthesis begins with tetrahydropapaverine, which reacts with methyl acrylate or ethyl acrylate in an organic solvent to form an intermediate compound .
  2. Alkali Catalysis: The intermediate undergoes reaction with pentanediol under basic conditions to yield a complex structure that incorporates the necessary functional groups for further modification .
  3. Formation of Dioxalate: The final step involves reacting the resultant compound with oxalic acid to produce atracurium dioxalate. This method has been noted for its efficiency, yielding high purity products suitable for industrial production .
  • Tetrahydropapaverine + methyl acrylate → Intermediate
  • Intermediate + pentanediol (alkali) → New Intermediate
  • New Intermediate + oxalic acid → Atracurium dioxalate
Molecular Structure Analysis

Structure and Data

Atracurium dioxalate features a complex molecular structure characterized by multiple functional groups conducive to its pharmacological activity. The molecular formula can be represented as C25H34N2O6C_{25}H_{34}N_2O_6, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

  • Molecular Weight: Approximately 474.55 g/mol
  • Structural Features: The structure includes two quaternary ammonium groups, which are essential for its neuromuscular blocking activity.
Chemical Reactions Analysis

Reactions and Technical Details

Atracurium dioxalate participates in several chemical reactions that are crucial for its pharmacological effects:

  1. Hydrolysis: Atracurium dioxalate can undergo hydrolysis in physiological conditions, leading to the release of active metabolites.
  2. Metabolism: A significant portion of atracurium metabolism occurs via nonenzymatic degradation through Hofmann elimination, which is influenced by pH and temperature conditions within the body .
  3. Reactivity with Acetylcholine: As a competitive antagonist at the neuromuscular junction, atracurium dioxalate competes with acetylcholine for binding to nicotinic receptors, inhibiting muscle contraction.
Mechanism of Action

Process and Data

Atracurium dioxalate acts as a competitive antagonist at the neuromuscular junction by binding to the alpha subunit of the nicotinic acetylcholine receptor. This binding prevents acetylcholine from eliciting muscle contraction:

  • Inhibition of Depolarization: By blocking receptor activation, atracurium dioxalate prevents depolarization of the motor endplate, leading to muscle relaxation.
  • Duration of Action: It has an intermediate duration of action (approximately 40–45 minutes) with an elimination half-life of about 20 minutes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Applications

Scientific Uses

Atracurium dioxalate is primarily employed in medical settings as a neuromuscular blocker during anesthesia:

  • Surgical Procedures: It facilitates endotracheal intubation and provides muscle relaxation during surgeries.
  • Critical Care: It may be used in intensive care units for patients requiring mechanical ventilation where muscle paralysis is necessary.
Historical Development and Rationale for Chemical Design

Origins in Curare Analog Synthesis: Transition from Natural Alkaloids to Synthetic Benzylisoquinolinium Derivatives

The development of atracurium dioxalate represents a paradigm shift in neuromuscular blocking agents (NMBAs), originating from systematic efforts to overcome the limitations of natural curare alkaloids. Early neuromuscular blockers like d-tubocurarine, derived from South American arrow poisons, demonstrated effective muscle relaxation but carried significant clinical drawbacks. These naturally occurring compounds exhibited unpredictable pharmacokinetics, prolonged duration of action, and cumulative toxic effects due to their dependence on renal and hepatic elimination pathways [6] [9].

The structural breakthrough came with the development of the benzylisoquinolinium core, a synthetic framework designed to retain the neuromuscular blocking efficacy of curare while enabling precise chemical modifications. Researchers at the Wellcome Research Laboratories strategically engineered this core structure by:

  • Maintaining the quaternary ammonium groups essential for nicotinic acetylcholine receptor antagonism at the neuromuscular junction
  • Introducing tetrahydroisoquinoline moieties to enhance receptor affinity and binding kinetics
  • Incorporating ester-containing spacer chains to enable metabolic vulnerability without organ dependence [9]

This molecular engineering approach yielded a novel class of bis-benzyltetrahydroisoquinolinium compounds that combined the pharmacological efficacy of natural alkaloids with the pharmacokinetic predictability of synthetic drugs. Atracurium emerged as a complex mixture of ten stereoisomers, with the 1R-cis,1'R-cis isomer (later developed as cisatracurium) demonstrating the most favorable pharmacological profile [9]. The structural progression from natural curare to synthetic benzylisoquinolinium derivatives is exemplified in the following comparative analysis:

Table 1: Evolution from Natural to Synthetic Neuromuscular Blocking Agents

Compound TypeRepresentative AgentKey Structural FeaturesClinical Limitations
Natural Alkaloidd-TubocurarineMonoquaternary benzylisoquinolineHypotension, histamine release, prolonged duration
Early SyntheticGallamineTris-quaternary ammonium saltVagolytic effects, renal elimination dependence
BenzylisoquinoliniumAtracuriumBis-quaternary diester structureControlled metabolism, minimal cardiovascular effects

Strategic Incorporation of Hofmann Elimination for Organ-Independent Metabolism

The revolutionary pharmacokinetic innovation in atracurium's design was the strategic incorporation of molecular features enabling Hofmann elimination – a non-enzymatic chemical degradation pathway independent of organ function. This chemical strategy directly addressed the critical limitation of earlier neuromuscular blockers: their dependence on hepatic metabolism or renal excretion, which resulted in unpredictable duration and cumulative effects in patients with organ dysfunction [1] [6].

The molecular design leveraged temperature- and pH-dependent decomposition through:

  • Incorporation of ester bonds: Positioned adjacent to the quaternary nitrogen centers, these bonds enabled ester hydrolysis by nonspecific plasma esterases, accounting for approximately 45% of metabolism [6].
  • Quaternary ammonium groups: Engineered to undergo spontaneous molecular rearrangement via Hofmann elimination (retro-Michael addition), contributing approximately 55% of the drug's metabolic clearance [3].

This dual degradation pathway was confirmed through sophisticated pharmacokinetic modeling that distinguished between organ-dependent (Clₒᵣgₐₙ ≈ 3.0 ml·kg⁻¹·min⁻¹) and non-organ-dependent clearance (Clₙₒₙₒᵣgₐₙ ≈ 1.9 ml·kg⁻¹·min⁻¹), with Hofmann elimination occurring from both central and peripheral compartments [3]. The chemical equation for Hofmann elimination yields laudanosine as a primary metabolite, which despite early concerns about potential neuroexcitatory effects, demonstrated minimal clinical significance at therapeutic doses due to its relatively low concentrations [1] [6].

Table 2: Metabolic Pathways of Atracurium Dioxalate

Metabolic PathwayChemical ProcessEnvironmental DependenceContribution to Total ClearanceKey Metabolite
Hofmann EliminationSpontaneous decomposition at physiological pH/temperatureEnhanced by alkalinity, reduced by acidosis~55%Laudanosine
Ester HydrolysisEnzymatic cleavage by nonspecific esterasesOptimal at physiological pH~45%Quaternary monoacrylate
Organ-DependentHepatic/Renal pathwaysImpaired in organ dysfunction<5%None significant

The chemical stability profile presented unique formulation challenges:

  • Accelerated degradation at alkaline pH required acidic formulation conditions
  • Temperature sensitivity necessitating refrigerated storage (2-8°C) for the pure compound [7]
  • Molecular stabilization through dioxalate salt formation (C₅₅H₇₀N₂O₂₀) improved handling properties while maintaining the essential degradation pathways [8]

The environmental sensitivity of atracurium was paradoxically its greatest clinical advantage – the same molecular instability that complicated pharmaceutical development ensured predictable termination of neuromuscular blockade regardless of patient hepatic or renal status, representing a true revolution in anesthetic safety [1] [6].

Patent Landscape and Commercialization Milestones (1983 FDA Approval Context)

The commercialization of atracurium besylate (marketed as Tracrium®) represented a watershed moment in anesthesia pharmacology, culminating decades of research into safer neuromuscular blocking agents. The intellectual property landscape emerged from foundational work by Stenlake and colleagues who systematically explored the structure-activity relationships of tetrahydroisoquinolinium derivatives, ultimately filing key patents covering the bis-benzylisoquinolinium diester structure [4] [9].

The regulatory timeline featured several critical milestones:

  • Preclinical development (Late 1970s): Optimization of the stereoisomeric mixture to balance potency with controllable duration
  • Patent protection (1980): Broad claims covering the benzylisoquinolinium diester structure and its manufacturing process
  • FDA approval (1983): Accelerated review based on demonstrated advantages over existing agents, particularly for patients with renal/hepatic impairment
  • Global expansion (1984-1988): Approval in major international markets including the European Union and Japan

The 1983 FDA approval was particularly significant as it represented the first organ-independent neuromuscular blocker available in the United States. The approval documentation highlighted two revolutionary pharmacological properties:

  • Consistent duration of action (35-45 minutes) regardless of renal or hepatic function
  • Absence of cumulative effects with repeated dosing – a critical advantage over pancuronium and other long-acting agents [1]

Following patent expiration, the drug transitioned to generic status with multiple manufacturers developing versions including:

  • Atracurium besylate: The original benzenesulfonate salt
  • Atracurium dioxalate (CAS 64228-78-0): The oxalate salt form with molecular formula C₅₅H₇₂N₂O₁₆ and molecular weight 1017.164 g/mol [4] [7]
  • Specialized formulations: Including refrigerated preparations maintaining the drug's stability while preserving the essential Hofmann elimination pathway

The manufacturing synthesis typically proceeded through:

  • Michael addition reaction between tetrahydropapaverine and pentamethylene diacrylate ester
  • Quaternization with methyl benzenesulfonate
  • Salt exchange to form the dioxalate derivative [9]

This synthetic route yielded the final compound as a mixture of stereoisomers with the 1R-cis,1'R-cis isomer demonstrating superior pharmacological properties, eventually developed separately as cisatracurium (Nimbex®) to minimize histamine release potential while retaining the organ-independent metabolism [1] [9].

Table 3: Atracurium Dioxalate Patent and Commercialization Timeline

YearMilestoneSignificanceKey Players/Events
1978-1979Initial SynthesisDevelopment of benzylisoquinolinium diester seriesWellcome Research Laboratories
1980Core Patent FiledProtection of molecular structure and manufacturing processStenlake, Waigh, et al.
1983FDA Approval (Tracrium®)First organ-independent NMBA in US marketBurroughs Wellcome Co.
1984-1986International ExpansionApproval in EU, Japan, and other major marketsWorldwide regulatory submissions
1990sGeneric EntryMultiple manufacturers entering marketCost reduction, formulation variations
1995Cisatracurium IntroductionSingle isomer developmentNimbex® (ABPI)

The transition from patent-protected innovator product to multi-source generic medication significantly increased global accessibility while presenting new chemical manufacturing challenges:

  • Strict temperature control requirements during synthesis and storage
  • Stereochemical consistency maintenance in the isomeric mixture
  • Impurity profile monitoring due to the inherent molecular instability [5] [7]

These manufacturing considerations underscore the delicate balance between chemical stability and metabolic vulnerability that defines atracurium's unique pharmacological profile – a testament to the sophisticated chemical engineering underlying its development [4] [8].

Comprehensive Compound Nomenclature

Table 4: Chemical Identifiers for Atracurium Dioxalate

Identifier TypeDesignation
Systematic Name5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate; oxalic acid
CAS Registry64228-78-0
Molecular FormulaC₅₅H₇₂N₂O₁₆
Molecular Weight1017.164 g/mol
Other Chemical NamesPentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate] dioxalate; Atracurium oxalate; R-atracurium dioxalate; 1R,1R'-2,2'-[1,5-pentanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium] dioxalate
Salt SpecificationDioxalate salt form
Key StereochemistryMixture of stereoisomers (predominantly 1R-cis,1'R-cis isomer)

Properties

Product Name

Atracurium dioxalate

IUPAC Name

5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid

Molecular Formula

C53H68N2O16

Molecular Weight

989.1 g/mol

InChI

InChI=1S/C51H66N2O12.C2H2O4/c1-56-42-14-12-34(28-44(42)58-3)26-40-38-32-48(62-7)46(60-5)30-36(38)16-20-52(40)22-18-50(54)64-24-10-9-11-25-65-51(55)19-23-53-21-17-37-31-47(61-6)49(63-8)33-39(37)41(53)27-35-13-15-43(57-2)45(29-35)59-4;3-1(4)2(5)6/h12-15,28-33,40-41H,9-11,16-27H2,1-8H3;(H,3,4)(H,5,6)

InChI Key

CTRHJROIKMLEGA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2CCC(=O)OCCCCCOC(=O)CCN4CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)OC)OC)OC.C(=O)(C(=O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2CCC(=O)OCCCCCOC(=O)CCN4CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)OC)OC)OC.C(=O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.